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Compound of Interest

Compound Name: 2,5-Hexadien-1-ol

Cat. No.: B14692151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The compound 2,5-hexadien-1-ol is a member of the alkenol class of organic molecules,

characterized by a six-carbon chain containing two carbon-carbon double bonds and a primary

alcohol functional group. According to the International Union of Pure and Applied Chemistry

(IUPAC) nomenclature, the preferred name for this compound is hexa-2,5-dien-1-ol[1][2]. This

guide provides an in-depth look at its nomenclature, structure, and key chemical data.

IUPAC Nomenclature and Structure
The systematic naming of organic compounds follows a set of rules established by IUPAC to

ensure each compound has a unique and unambiguous name. For alkenols, molecules

containing both a double bond (-ene) and a hydroxyl group (-ol), the hydroxyl group takes

precedence in numbering the parent carbon chain[3][4][5].

Rules for Naming Hexa-2,5-dien-1-ol:

Identify the Principal Functional Group: The hydroxyl (-OH) group is the principal functional

group, indicated by the suffix "-ol."

Find the Parent Chain: The longest continuous carbon chain containing the principal

functional group and the maximum number of double bonds is a six-carbon chain, indicated

by the root name "hexa-"[6].

Number the Chain: Numbering begins at the end of the chain that gives the hydroxyl group

the lowest possible locant (position number). In this case, the carbon atom bonded to the -
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OH group is designated as carbon 1.

Locate and Name Unsaturation: The chain contains two double bonds, indicated by the suffix

"-dien." The positions of these double bonds are at carbon 2 (between C2 and C3) and

carbon 5 (between C5 and C6).

Assemble the Name: The components are assembled as follows: parent chain locants for

double bonds + suffix for double bonds + locant for the alcohol + suffix for the alcohol. This

results in the name hexa-2,5-dien-1-ol.

The name "2,5-hexadien-1-ol" is also commonly used and understood, though the format

"hexa-2,5-dien-1-ol" is the modern convention[1][7]. Stereoisomerism (e.g., cis/trans or E/Z) is

possible at the double bonds, which would be specified with prefixes such as (2E,5E)-hexa-2,5-

dien-1-ol[1].

Chemical and Physical Data
Below is a summary of key quantitative data for hexa-2,5-dien-1-ol.

Property Value Source

Molecular Formula C₆H₁₀O [1][2][8][9]

Molecular Weight 98.14 g/mol [1][2][8][9]

CAS Registry Number 42185-95-5 [8]

Density 0.8756 g/cm³ (at 22 °C) [8]

Boiling Point 71-72 °C (at 14 Torr) [8]

Predicted pKa 14.59 ± 0.10 [8]

Logical Workflow for IUPAC Naming
The process of determining the IUPAC name for an alkenol follows a clear, logical progression.

The diagram below illustrates this workflow.
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IUPAC Naming Workflow for Hexa-2,5-dien-1-ol

This guide provides the foundational information necessary for understanding the IUPAC

nomenclature and basic properties of hexa-2,5-dien-1-ol, serving as a critical resource for

professionals in chemical research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,5-Hexadien-1-ol | C6H10O | CID 641009 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Hexa-2,5-dien-1-ol | C6H10O | CID 53752206 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. chem.libretexts.org [chem.libretexts.org]

4. mespharmacy.org [mespharmacy.org]

5. IUPAC Rules [chem.uiuc.edu]

6. Organic Nomenclature [www2.chemistry.msu.edu]

7. chem.libretexts.org [chem.libretexts.org]

8. lookchem.com [lookchem.com]

9. Hexa-2,5-dien-1-ol｜lookchem [lookchem.com]

To cite this document: BenchChem. [A Technical Guide to Hexa-2,5-dien-1-ol]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14692151#2-5-
hexadien-1-ol-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14692151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

